molecular formula C15H16O2 B1223800 Wang Resin CAS No. 77350-58-4

Wang Resin

Cat. No. B1223800
CAS RN: 77350-58-4
M. Wt: 228.29 g/mol
InChI Key: NERFNHBZJXXFGY-UHFFFAOYSA-N
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Description

Wang Resin is a novel material developed by Chinese scientists in the early 2000s. It is a synthetic polymer that has been used for a wide range of scientific and medical applications. This compound has been extensively studied and its potential for a variety of applications is still being explored.

Scientific Research Applications

1. Synthesis of Ketones and Natural Products

Wang resin is utilized in solid-phase organic synthesis, particularly for immobilizing acids, alcohols, phenols, and amines. Its application extends to the traceless synthesis of ketones via acid-labile enol ethers. This method has practical implications in the synthesis of natural products and derivatives, such as pyrrolidine-2,4-diones, which form the core structure of several natural products including tetramic acid (Schütznerová, Krchňáková, & Krchňák, 2019).

2. Polymerization Initiator

This compound can be modified to serve as an initiator for copper(I)-mediated living radical polymerization of methacrylates. It has been used for synthesizing poly(methyl methacrylate), PMMA, homopolymer, and various block copolymers. The polymerization process can be controlled by adjusting the initiator loading, resulting in polymers with predictable molecular weights and low polydispersity (Angot, Ayres, Bon, & Haddleton, 2001).

3. Cross-Coupling Reactions

This compound has been used to immobilize copper, creating a polymer-supported copper catalyst effective in cross-coupling reactions between N- or O-containing substrates and arylboronic acids. This catalyst is not only air stable but also recyclable with minimal loss of activity, demonstrating its potential in efficient and sustainable chemical synthesis (Chiang & Olsson, 2004).

4. Synthesis of Acid-Labile Resins

This compound has been utilized in the preparation of acid-labile resins with displaceable halide linkers. These resins are significant in combinatorial organic synthesis, especially for drug-scaffold libraries. Their utility is demonstrated through high-yielding N-alkylations with diverse aliphatic and aromatic amines, highlighting the resin's versatility in synthetic chemistry (Ngu & Patel, 1997).

5. Application in Polymer-supported Reactions

This compound has been modified for various polymer-supported reactions, such as the preparation of hydroxamic acids, ester formation, and the protection of alcohols as benzyl ethers. These modifications enable the synthesis of a wide range of chemical compounds, demonstrating the resin's adaptability in different synthetic contexts (Floyd, Lewis, Patel, & Whittaker, 1996; Phoon, Oliver, & Abell, 1998; Hanessian & Xie, 1998).

Mechanism of Action

Target of Action

Wang Resin is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are crucial in various scientific and medical applications . The resin is compatible with Fmoc chemistry, which is a method used in the synthesis of peptides .

Mode of Action

This compound operates through a process known as solid-phase peptide synthesis (SPPS) . It has a unique chemical structure that allows for a streamlined attachment of amino acids, which is essential for fast and reliable synthesis . The resin is a polystyrene-based solid support that is cross-linked with divinylbenzene . Its defining feature is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The resin’s ester bond is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide . This makes this compound highly efficient for synthesizing peptides with a wide range of complexities and lengths .

Result of Action

The result of this compound’s action is the synthesis of peptides, which are crucial in various scientific and medical applications . After mild cleavage with TFA, the peptide products have C-terminal acids, ensuring clean and precise synthesis .

Action Environment

The action environment of this compound is typically a laboratory or research facility . The resin excels in conditions where other resins might falter, making it especially valuable in complex peptide formations . The particle size of this compound significantly affects its performance in SPPS . Smaller resin particles have a higher surface area-to-volume ratio, which can improve swelling and enhance solvent penetration . Smaller particle size can also improve the diffusion of reagents into the resin beads .

Safety and Hazards

Wang resin may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It may cause respiratory tract irritation and may be harmful if inhaled .

Biochemical Analysis

Biochemical Properties

Wang Resin plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and biomolecules during the synthesis process. The ester linkage on this compound allows for the attachment of amino acids, facilitating the formation of peptide bonds. Enzymes such as dicyclohexylcarbodiimide (DCC) and 4-dimethylamino-pyridine (DMAP) are used to activate the first amino acid, while hydroxybenzotriazole (HOBt) is added to reduce racemization . These interactions ensure efficient and precise peptide synthesis.

Cellular Effects

This compound’s impact on cellular processes is primarily observed in the context of peptide synthesis. It influences cell function by enabling the production of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as signaling molecules, influencing various cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves the formation of peptide bonds through esterification. The first amino acid is attached to the resin using activating agents like DCC and DMAP. HOBt is added to minimize racemization. The resin’s ester linkage is stable enough to withstand the sequential addition of amino acids but can be cleaved under mildly acidic conditions to release the finished peptide . This process ensures the efficient synthesis of peptides with minimal side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The resin’s stability and degradation are influenced by factors such as solvent exposure and reaction conditions. Over extended periods, the resin may undergo degradation, affecting its ability to support peptide synthesis. Long-term studies have shown that this compound maintains its functionality for several cycles of peptide synthesis, but its efficiency may decrease with prolonged use .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound facilitates efficient peptide synthesis without adverse effects. At high doses, the resin may cause toxic or adverse effects, potentially impacting cellular function and overall health. Studies have shown that maintaining appropriate dosages is crucial to avoid toxicity and ensure the desired outcomes in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as DCC, DMAP, and HOBt, which facilitate the formation of peptide bonds. These interactions influence metabolic flux and metabolite levels, ensuring efficient peptide synthesis. The resin’s role in these pathways is critical for the production of peptides with desired properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The resin’s localization and accumulation are influenced by factors such as solvent exposure and reaction conditions. Proper transport and distribution are essential for the resin’s functionality in peptide synthesis .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where peptide synthesis occurs. The resin’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments. This localization ensures efficient peptide synthesis and minimizes side reactions .

properties

IUPAC Name

[4-[(4-methylphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERFNHBZJXXFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942130
Record name {4-[(4-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201058-08-4
Record name {4-[(4-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxybenzyl alcohol polystyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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